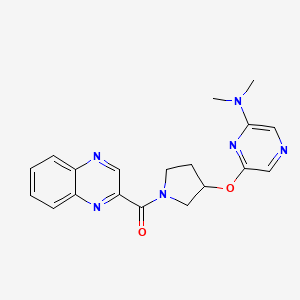

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Description

This compound features a quinoxalin-2-yl methanone core linked to a pyrrolidin-1-yl group substituted with a 6-(dimethylamino)pyrazin-2-yloxy moiety. The pyrrolidine spacer may influence conformational flexibility and pharmacokinetic properties .

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-24(2)17-10-20-11-18(23-17)27-13-7-8-25(12-13)19(26)16-9-21-14-5-3-4-6-15(14)22-16/h3-6,9-11,13H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRTYJYSKWWHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule with potential therapeutic applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. Its unique structural features, including a dimethylamino-substituted pyrazine and a quinoxaline moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Features

The molecular structure of this compound can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.34 g/mol |

| Key Functional Groups | Dimethylamino group, pyrazine ring, pyrrolidine ring, quinoxaline moiety |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The following mechanisms have been identified:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

- Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

- Neuroprotective Effects : The presence of the dimethylamino group may enhance neuroprotective properties by modulating neurotransmitter systems.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In vitro assays against Mycobacterium tuberculosis demonstrated that the compound possesses antitubercular activity comparable to first-line treatments like pyrazinamide:

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| This compound | 8 | Pyrazinamide | 10 |

Case Study 1: Anticancer Efficacy

A research study investigated the effects of the compound on tumor growth in xenograft models. Results indicated that treatment led to a significant reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent.

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's activity against antibiotic-resistant strains of bacteria. The results showed that it could restore sensitivity to other antibiotics when used in combination therapies.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Activity | Synthesis Method | Evidence ID |

|---|---|---|---|---|---|

| Target Compound | Quinoxalin-2-yl methanone | Pyrrolidinyl-O-(dimethylamino)pyrazine | Unknown (structural analysis) | Coupling reaction (inferred) | [1, 8] |

| 11a | Quinoxaline-ethanone | Pyridin-2-yl dimethylamino | TGF-β inhibition | Multi-step alkylation | [1] |

| MQR | Quinoxalin-6-yl methanone | 3-Methylpiperidine | Unspecified | Amide coupling | [8] |

| 4,6-Diaryl-pyrazolopyridin-3-amine | Pyrazolopyridine-quinoline | Aryl groups | Antimalarial | Cyclocondensation | [3] |

| 3-(2-Nitrobenzyl)quinoxalin-2(1H)-one | Fused pyrido-pyrazine | 2-Nitrobenzyl | Photoreactive | Mamedov rearrangement | [4, 7] |

Key Findings and Implications

- Electronic Effects: Dimethylamino-pyrazine enhances electron density compared to nitro or thiazole groups, which could influence binding to receptors requiring π-π interactions .

- Synthetic Accessibility : Shared methodologies (e.g., coupling reactions) suggest scalability, though steric challenges from the pyrrolidine group may require optimized conditions .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone?

- Methodological Answer : The synthesis of quinoxaline-pyrrolidine hybrids often involves multi-step condensation and cyclization reactions. Key steps include:

- Step 1 : Formation of the pyrrolidin-1-yl methanone core via nucleophilic substitution between activated quinoxaline derivatives and substituted pyrrolidines (e.g., using Na2S2O4 for nitro group reduction, as in and ).

- Step 2 : Introduction of the pyrazin-2-yloxy group through SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., DMF/EtOH mixtures, as in ).

- Validation : Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) confirm structural integrity. For example, IR peaks for C=O (~1660 cm⁻¹) and pyrazine N-H stretches (~3000 cm⁻¹) are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms bond angles/lengths (e.g., as in for similar pyrazole derivatives).

- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) predicts electronic distribution, HOMO-LUMO gaps, and reactivity (e.g., ).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 453.8 [MH+] for related compounds, as in ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrazin-2-yloxy-pyrrolidine intermediate?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (EtOH) to balance reactivity and solubility (e.g., uses dioxane/DMF mixtures).

- Catalysis : Evaluate Pd/C or CuI for coupling reactions (e.g., uses KOH in MeOH/H2O for condensation).

- Statistical Design : Apply ANOVA to assess the impact of variables (temperature, stoichiometry) on yield (e.g., recommends Tukey’s test for mean comparisons).

Q. How to address discrepancies in elemental analysis data for quinoxaline derivatives?

- Methodological Answer :

- Purification : Recrystallization from DMF/EtOH removes impurities (e.g., achieved 65% yield after recrystallization).

- Alternative Techniques : Use combustion analysis (CHNS-O) for trace element quantification if standard C/H/N data deviates by >0.3% (e.g., reports C:48.44% vs. calcd 48.36%).

- Contradiction Analysis : Cross-validate with NMR integration ratios (e.g., aromatic protons in quinoxaline at δ 7.2–8.3 ppm; ).

Q. What strategies are effective for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC50 values) or anti-inflammatory effects via COX-2 inhibition (e.g., uses pyrimidine-quinoxaline hybrids for such assays).

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., dimethylamino vs. nitro groups on pyrazine) using dose-response curves ( discusses similar SAR for pyrazole-pyrrolidinones).

- Statistical Validation : Use a randomized design with triplicate measurements and report p-values (e.g., ).

Data-Driven Research Challenges

Q. How to resolve spectral contradictions in distinguishing regioisomers of quinoxaline-pyrrolidine hybrids?

- Methodological Answer :

- 2D NMR : NOESY or HSQC can differentiate substituent positions (e.g., uses ¹H-¹H coupling constants to assign doublet-of-doublets in pyridinone derivatives).

- LC-MS/MS Fragmentation : Characterize fragmentation patterns (e.g., loss of CO from methanone groups at m/z 310.3970, as in ).

Q. What experimental controls are critical for stability studies of this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours (e.g., monitors degradation via HPLC).

- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and compare with room-temperature controls (e.g., specifies storage conditions for similar heterocycles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.